![molecular formula C17H16FN5OS B2485180 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1251594-00-9](/img/structure/B2485180.png)
2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
This compound belongs to a class of organic compounds characterized by the presence of pyrazole and acetamide functional groups. Such molecules are of interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with the formation of pyrazole derivatives that are subsequently reacted with substituted acetamides. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides involves reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure characterization is commonly achieved through techniques such as NMR, IR, Mass Spectra, and X-ray crystallography. For instance, the crystal structure of related compounds can provide insights into the molecular geometry, conformation, and intermolecular interactions, facilitating the understanding of their chemical properties and reactivity (Lukose et al., 2015).
Scientific Research Applications
Synthesis and Anti-inflammatory Potential
Compounds structurally related to 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide have been synthesized and assessed for their anti-inflammatory properties. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were created and demonstrated significant anti-inflammatory activity in assays (K. Sunder & Jayapal Maleraju, 2013).
Antipsychotic Activity
Research on pyrazole derivatives, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, has highlighted their potential as novel antipsychotic agents. These compounds have been found to exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, offering a new pathway for antipsychotic drug development (L. Wise et al., 1987).
Radioligand Imaging Applications
The synthesis of selective radioligands, such as DPA-714 within the pyrazolo[1,5-a]pyrimidineacetamide series, for imaging the translocator protein (18 kDa) with positron emission tomography (PET) indicates the importance of these compounds in diagnostic imaging and neuroinflammation studies (F. Dollé et al., 2008).
Anti-Cancer Activity
Novel fluoro-substituted compounds have been synthesized and tested for their anti-lung cancer activity, showcasing the potential of these chemical structures in oncological research and therapy development (A. G. Hammam et al., 2005).
Antioxidant and Antimicrobial Applications
Research into pyrazole-acetamide derivatives has also explored their role in the development of compounds with antioxidant and antimicrobial activities. For instance, novel coordination complexes constructed from pyrazole-acetamide showed significant antioxidant activity, which could have implications for various therapeutic applications (K. Chkirate et al., 2019).
properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c1-11-9-12(2)23(22-11)16-17(20-8-7-19-16)25-10-15(24)21-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJYEDXUWYGIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide |
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